molecular formula C20H23N5O6 B13990801 N6-Benzoyl-2'-O-Methoxyethyladdenosine

N6-Benzoyl-2'-O-Methoxyethyladdenosine

Cat. No.: B13990801
M. Wt: 429.4 g/mol
InChI Key: RUFJMCSVNNGZFB-UHFFFAOYSA-N
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Description

Overview of Modified Nucleosides and Their Significance in Nucleic Acid Research

Nucleosides are the fundamental building blocks of nucleic acids, DNA and RNA. A modified nucleoside is a naturally or synthetically altered version of the canonical nucleosides (adenosine, guanosine, cytidine, thymidine, and uridine). In nature, these modifications are widespread, with over 150 distinct modifications identified in various types of RNA, where they play critical roles in regulating gene expression, stabilizing nucleic acid structures, and modulating protein translation. researchgate.netoup.com

In the realm of scientific research and medicine, synthetic modified nucleosides are integral to modern drug development. researchgate.net By altering the nucleobase or the sugar moiety, scientists can create nucleoside analogs with enhanced therapeutic properties. These analogs are central to the development of antiviral and anticancer agents. biosynth.comfrontiersin.org When incorporated into short strands of nucleic acids called oligonucleotides, these modifications can dramatically improve the stability, target-binding affinity, and nuclease resistance of the resulting molecule, making them more effective as therapeutic agents. mdpi.com

Historical Context of Adenosine (B11128) Analogs as Biochemical Probes

Adenosine is a ubiquitous nucleoside that plays crucial roles in numerous cellular processes, including energy metabolism and cell signaling. biosynth.com It exerts many of its effects by interacting with a family of G protein-coupled receptors known as adenosine receptors (A₁, A₂A, A₂B, and A₃). nih.govresearchgate.net Because these receptors are involved in a wide array of physiological and pathological conditions, they have long been targets for drug discovery.

Historically, synthetic adenosine analogs have been indispensable tools, or "biochemical probes," for studying these receptors. researchgate.netnih.gov By designing analogs with specific modifications, researchers could create molecules that selectively bind to and activate or block a particular receptor subtype. The development of radiolabeled and fluorescent adenosine analogs has been instrumental in characterizing adenosine receptors, understanding their function in disease, and screening for new therapeutic compounds. researchgate.net These probes have allowed scientists to visualize receptors on cell membranes and quantify their binding kinetics, providing invaluable insights into cellular signaling pathways. nih.gov

Specificity and Importance of 2'-O-Modified Nucleosides in Biological Systems

The 2' position of the ribose sugar is a key site for chemical modification of nucleosides. In RNA, the presence of a hydroxyl (-OH) group at this position makes the molecule chemically reactive and susceptible to degradation. vedantu.com DNA, which lacks this 2'-OH group, is inherently more stable. This fundamental difference has driven researchers to modify the 2' position of ribonucleosides to enhance their stability for therapeutic applications.

Second-generation antisense oligonucleotide (ASO) technology, in particular, has leveraged 2'-O-modifications to improve drug efficacy. biosearchtech.com These modifications work by sterically shielding the nucleic acid from nuclease degradation and by pre-organizing the sugar into a conformation that is optimal for binding to a target RNA strand. oup.com The 2'-O-methoxyethyl (2'-MOE) modification is one of the most significant advances in this area. idtdna.com Oligonucleotides incorporating 2'-MOE nucleosides exhibit superior nuclease resistance, high binding affinity to complementary RNA, and reduced toxicity compared to earlier modifications. idtdna.comresearchgate.netbiosyn.com

Comparison of Common 2'-O-Ribose Modifications
ModificationKey PropertiesPrimary Applications
2'-O-Methyl (2'-OMe) Increases thermal stability and nuclease resistance. nih.gov Biases sugar pucker towards the C3'-endo conformation found in RNA duplexes. nih.govAntisense oligonucleotides, siRNAs.
2'-O-Methoxyethyl (2'-MOE) Provides excellent nuclease resistance and high binding affinity to RNA targets. biosearchtech.comresearchgate.net Considered an advanced second-generation modification. idtdna.comAntisense oligonucleotides (ASOs), aptamers, and siRNAs. idtdna.combiosyn.com
2'-Fluoro (2'-F) Increases binding affinity and has some nuclease resistance. oup.comsiRNA constructs, antisense oligonucleotides. biosearchtech.comoup.com

Contextualizing N6-Benzoyl-2'-O-Methoxyethyladenosine as a Key Adenosine Derivative

N6-Benzoyl-2'-O-Methoxyethyladenosine is a specialized building block designed for the chemical synthesis of modified oligonucleotides. biosynth.com Each component of its name reflects a specific chemical feature with a distinct purpose:

Adenosine : The core nucleoside structure.

N6-Benzoyl : The exocyclic amine on the adenine (B156593) base is protected by a benzoyl group. This is a temporary modification crucial during oligonucleotide synthesis. It prevents the amine group from participating in unwanted side reactions, ensuring that the phosphoramidite (B1245037) chemistry used to link nucleosides together proceeds correctly. researchgate.net

2'-O-Methoxyethyl : This permanent modification is incorporated into the final oligonucleotide product. As detailed previously, the 2'-MOE group confers enhanced stability, nuclease resistance, and high binding affinity, which are critical properties for therapeutic oligonucleotides like ASOs. researchgate.net

Therefore, N6-Benzoyl-2'-O-Methoxyethyladenosine is not typically used as a standalone therapeutic agent but rather as a key intermediate in the production of nucleic acid-based drugs. It is a purine (B94841) nucleoside analog that combines the protective strategy of the N6-benzoyl group with the performance-enhancing features of the 2'-MOE modification, making it a cornerstone of modern oligonucleotide synthesis. medchemexpress.comchemicalbook.com

Chemical Properties of N6-Benzoyl-2'-O-Methoxyethyladenosine
PropertyValue
Chemical Formula C₂₀H₂₃N₅O₆ chemicalbook.com
Molecular Weight 429.43 g/mol chemicalbook.com
CAS Number 333335-93-6 chemicalbook.com
Primary Classification Purine Nucleoside Analog medchemexpress.comchemicalbook.com
Key Structural Features Adenosine base, N6-benzoyl protecting group, 2'-O-methoxyethyl sugar modification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O6/c1-29-7-8-30-16-15(27)13(9-26)31-20(16)25-11-23-14-17(21-10-22-18(14)25)24-19(28)12-5-3-2-4-6-12/h2-6,10-11,13,15-16,20,26-27H,7-9H2,1H3,(H,21,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFJMCSVNNGZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N6 Benzoyl 2 O Methoxyethyladenosine

Synthetic Pathways for N6-Benzoyl-2'-O-Methoxyethyladenosine

The chemical synthesis of N6-Benzoyl-2'-O-Methoxyethyladenosine is a sophisticated process that begins with a readily available nucleoside precursor and involves a series of carefully controlled reactions to introduce the desired modifications at specific positions on the ribose sugar and the adenine (B156593) base.

Selection and Derivatization of Adenosine (B11128) Precursors

The most common starting material for the synthesis is adenosine. The synthetic strategy involves the sequential protection of reactive functional groups, introduction of the 2'-O-methoxyethyl group, benzoylation of the N6-amino group, and finally, preparation for its use in oligonucleotide synthesis. An alternative approach may begin with a more easily modified precursor like uridine (B1682114), which is then chemically converted to the desired adenosine derivative later in the pathway.

Initial derivatization often involves protecting the hydroxyl groups of the ribose sugar to prevent unwanted side reactions. For instance, a common strategy is to first protect the 3' and 5' hydroxyl groups, leaving the 2'-hydroxyl group available for specific modification.

Stereoselective Introduction of the 2'-O-Methoxyethyl Group

The introduction of the 2'-O-Methoxyethyl (MOE) group is a critical step that enhances the resulting oligonucleotide's binding affinity to target RNA and provides significant resistance to nuclease degradation. glenresearch.combiosearchtech.com This modification is achieved through the alkylation of the 2'-hydroxyl group of a partially protected adenosine precursor. biosearchtech.com

One established method involves using an alkylating agent, such as 1-methanesulfonyloxy-2-methoxyethane, in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a polar solvent like dimethylsulfoxide (DMSO). nih.gov The reaction conditions are optimized to favor alkylation at the 2'-position over the 3'-position. The stereoselectivity is inherent to the starting chiral adenosine molecule, ensuring the correct configuration is maintained. Another synthetic route involves starting from a pre-formed anhydro-nucleoside, where a covalent bond between the base and the sugar ring pre-disposes the sugar to nucleophilic attack at the 2'-position. nih.govacs.org Refluxing O²,2′-anhydro-l-uridine with 2-methoxyethanol (B45455) and aluminum powder can yield 2′-O-MOE-l-uridine, which can then be further processed and converted into the corresponding adenosine derivative. nih.gov

Regioselective Benzoylation at the N6 Position

The exocyclic amino group at the N6 position of the adenine base is nucleophilic and must be protected to prevent it from reacting during the subsequent phosphoramidite (B1245037) coupling step in oligonucleotide synthesis. atdbio.com The benzoyl (Bz) group is a commonly used protecting group for this purpose.

Regioselective benzoylation is typically achieved by treating the adenosine derivative with benzoyl chloride. google.com To direct the reaction specifically to the N6-amino group, the hydroxyl groups on the ribose sugar are often temporarily protected using trimethylsilyl (B98337) chloride. After silylation of the hydroxyls, benzoyl chloride is added. The silyl (B83357) groups are then removed during the work-up, often with aqueous ammonia (B1221849), which leaves the stable N6-benzoyl group intact. google.comnih.gov This transient protection strategy ensures that benzoylation occurs preferentially on the base rather than the sugar.

Application of Protecting Group Chemistry in Nucleoside Synthesis

Protecting group chemistry is fundamental to the successful synthesis of N6-Benzoyl-2'-O-Methoxyethyladenosine and its subsequent conversion into a phosphoramidite. springernature.com Each protecting group serves a specific purpose and is chosen based on its stability under certain reaction conditions and its selective removal under others.

5'-O-DMT (4,4'-dimethoxytrityl): The primary 5'-hydroxyl group is protected with the bulky DMT group. researchgate.net This group is acid-labile, meaning it can be removed under mild acidic conditions (e.g., with trichloroacetic or dichloroacetic acid). atdbio.com This feature is essential for solid-phase oligonucleotide synthesis, where the DMT group is removed at the beginning of each coupling cycle to free the 5'-hydroxyl for reaction with the next incoming phosphoramidite monomer. atdbio.com Its steric bulk also ensures it reacts selectively with the less hindered primary 5'-OH group over the secondary 2'- and 3'-OH groups. researchgate.net

N6-Benzoyl (Bz): As mentioned, the benzoyl group protects the exocyclic amino group of adenine. atdbio.com It is stable throughout the oligonucleotide synthesis cycle, including the acidic detritylation steps. The Bz group is typically removed at the very end of the synthesis during the final deprotection step, which involves treatment with a base such as aqueous ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427). atdbio.comwikipedia.org

This orthogonal protection scheme, where different protecting groups can be removed without affecting others, is a cornerstone of modern nucleoside and oligonucleotide chemistry.

Functional Group Protecting Group Abbreviation Key Features Deprotection Condition
5'-Hydroxyl4,4'-DimethoxytritylDMTBulky, selective for primary OH, acid-labileMild acid (e.g., Trichloroacetic acid)
N6-Amino (Adenine)BenzoylBzStable to acidic and coupling conditionsStrong base (e.g., Ammonium hydroxide)
3'-Hydroxyl(for phosphoramidite)-Reacts to form phosphoramidite-
2'-Hydroxyl2-MethoxyethylMOENot a protecting group; a permanent modificationNot removed

Purification and Spectroscopic Characterization Techniques

Each step of the synthesis yields a mixture of the desired product, unreacted starting materials, and side products. Therefore, robust purification and characterization methods are essential.

Purification: The primary method for purifying synthetic intermediates and the final nucleoside product is silica (B1680970) gel column chromatography. nih.govumich.edu By using a carefully selected solvent system (eluent), compounds with different polarities can be separated from one another as they pass through the silica gel stationary phase. After the final deprotection of a synthesized oligonucleotide, high-performance liquid chromatography (HPLC) is often used to isolate the full-length product in high purity. wikipedia.org

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the structure of the synthesized molecules. Specific chemical shifts and coupling patterns confirm the presence of the DMT, benzoyl, and methoxyethyl groups and verify their attachment at the correct positions.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the intermediates and the final product, ensuring that the correct chemical transformations have occurred.

Phosphoramidite Synthesis and Oligonucleotide Incorporation

Once the fully protected N6-Benzoyl-5'-O-DMT-2'-O-Methoxyethyladenosine nucleoside has been synthesized and purified, it must be converted into a phosphoramidite monomer to be used in automated oligonucleotide synthesis. biosynth.combiosynth.com This is achieved by reacting the free 3'-hydroxyl group of the nucleoside with a phosphitylating agent, typically 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base. nih.gov

The resulting N6-Benzoyl-5'-O-DMT-2'-O-Methoxyethyladenosine 3'-CE phosphoramidite is a stable, powder-like compound that can be dissolved in acetonitrile (B52724) for use in a DNA/RNA synthesizer. biosynth.combroadpharm.com During automated solid-phase synthesis, this monomer is coupled sequentially to a growing oligonucleotide chain attached to a solid support. atdbio.comwikipedia.org The 2'-MOE modification is thus incorporated into the desired positions within the oligonucleotide sequence. medchemexpress.com This modification has become a cornerstone of second-generation antisense oligonucleotide (ASO) drugs, contributing to the stability and efficacy of several approved therapeutics. glenresearch.combiosearchtech.com

Synthesis of N6-Benzoyl-2'-O-Methoxyethyladenosine 3'-CE Phosphoramidite

The synthesis of N6-Benzoyl-2'-O-Methoxyethyladenosine 3'-CE Phosphoramidite is a multi-step process that begins with the appropriately protected adenosine precursor. This process involves the strategic protection of reactive functional groups to ensure the specific formation of the desired phosphoramidite product, which is a key building block for oligonucleotide synthesis. The synthetic route typically involves protection of the 5'-hydroxyl group, followed by phosphitylation of the 3'-hydroxyl group.

The initial precursor, N6-Benzoyl-2'-O-Methoxyethyladenosine, undergoes a reaction to protect the 5'-hydroxyl group, most commonly with a dimethoxytrityl (DMT) group. This acid-labile protecting group is crucial for the subsequent automated synthesis process, allowing for its removal at the beginning of each coupling cycle.

The final and critical step is the phosphitylation of the 3'-hydroxyl group. This is typically achieved by reacting the 5'-O-DMT protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). This reaction introduces the phosphoramidite moiety at the 3' position, rendering the molecule ready for use in automated oligonucleotide synthesizers. The cyanoethyl group serves as a protecting group for the phosphate (B84403), which can be readily removed during the final deprotection steps of the synthesized oligonucleotide.

A generalized reaction scheme for the phosphitylation step is presented below:

Table 1: Generalized Reaction for 3'-CE Phosphoramidite Synthesis

ReactantsReagentsProduct
N6-Benzoyl-5'-O-DMT-2'-O-Methoxyethyladenosine2-cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-diisopropylethylamine (DIPEA)N6-Benzoyl-5'-O-DMT-2'-O-Methoxyethyladenosine 3'-CE Phosphoramidite

Automated Chemical Synthesis of DNA and RNA Oligonucleotides Incorporating the Modified Nucleoside

The incorporation of N6-Benzoyl-2'-O-Methoxyethyladenosine into DNA and RNA oligonucleotides is accomplished through automated solid-phase phosphoramidite chemistry. nih.gov This method allows for the sequential addition of nucleotide building blocks to a growing chain that is attached to a solid support, typically controlled pore glass (CPG). The 2'-O-methoxyethyl (2'-O-MOE) modification is particularly valuable as it confers enhanced properties to the resulting oligonucleotides, such as increased nuclease resistance and higher binding affinity to complementary RNA strands. microsynth.combiosyn.com

The automated synthesis cycle for incorporating the modified nucleoside follows a standard four-step process:

Deblocking (Detritylation): The synthesis begins with the removal of the 5'-DMT protecting group from the solid support-bound nucleoside (or the previously added nucleotide). This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent. This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.

Coupling: The N6-Benzoyl-2'-O-Methoxyethyladenosine 3'-CE Phosphoramidite is then activated by an activating agent, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI), and delivered to the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. Coupling times may be slightly longer for modified phosphoramidites compared to standard DNA or RNA monomers to ensure high efficiency. umich.edu

Capping: To prevent the elongation of any unreacted chains (failure sequences), a capping step is performed. This involves treating the solid support with a mixture of acetic anhydride (B1165640) and 1-methylimidazole, which acetylates any free 5'-hydroxyl groups, rendering them unreactive in subsequent cycles.

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester linkage. This is typically accomplished using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.

This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups (including the N6-benzoyl group on adenine and the cyanoethyl groups on the phosphates) are removed in a final deprotection step, typically using aqueous ammonia or a mixture of methylamine and ammonia.

Table 2: Standard Automated Synthesis Cycle Parameters

StepReagentsPurpose
DeblockingDichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in DichloromethaneRemoval of the 5'-DMT protecting group.
CouplingPhosphoramidite, Activator (e.g., 1H-tetrazole, DCI) in AcetonitrileFormation of the internucleotide linkage.
CappingAcetic Anhydride/1-Methylimidazole, THFTermination of unreacted chains.
OxidationIodine, Water, Pyridine, THFStabilization of the phosphite triester linkage.

Strategies for High-Fidelity and Efficient Oligonucleotide Assembly

Achieving high fidelity and efficiency in the assembly of oligonucleotides containing modified nucleosides like N6-Benzoyl-2'-O-Methoxyethyladenosine is critical, particularly for therapeutic applications. Several strategies are employed to ensure the synthesis of the correct sequence with minimal errors.

One key strategy involves optimizing the coupling efficiency at each step of the synthesis. For sterically demanding modified phosphoramidites, such as those with the 2'-O-MOE group, extending the coupling time can lead to higher yields of the full-length product. Additionally, the choice of activator can influence coupling efficiency, with activators like DCI sometimes offering faster and more efficient coupling compared to the traditional 1H-tetrazole. semanticscholar.org Some protocols may also employ a "double coupling" cycle, where the phosphoramidite and activator are delivered to the column a second time before the capping step to drive the reaction to completion and maximize the yield of the desired product. google.com

A widely used design strategy for therapeutic antisense oligonucleotides that enhances both efficacy and fidelity is the "gapmer" design. In a gapmer, a central block of deoxynucleotides is flanked by wings of 2'-O-MOE modified ribonucleotides. microsynth.com This design leverages the high binding affinity and nuclease resistance conferred by the 2'-O-MOE modifications, while the central DNA "gap" is capable of recruiting RNase H upon binding to a target mRNA, leading to its degradation. This chimeric design is a prime example of how chemical derivatization is strategically used to create highly efficient and specific oligonucleotides.

Post-synthesis purification is another critical step for ensuring high fidelity. Methods such as reversed-phase high-performance liquid chromatography (RP-HPLC) and anion-exchange HPLC are used to separate the full-length, correct sequence from shorter failure sequences or other impurities that may have formed during synthesis.

Table 3: Approaches to Enhance Oligonucleotide Synthesis Fidelity

StrategyDescriptionRationale
Optimized Coupling Conditions Extended coupling times, use of highly efficient activators (e.g., DCI).Ensures near-quantitative addition of each nucleotide, minimizing deletion mutations.
Double Coupling Repeating the coupling step before capping.Drives the coupling reaction to completion, increasing the yield of the correct sequence. google.com
"Gapmer" Design A central DNA region flanked by 2'-O-MOE modified RNA wings.Balances nuclease resistance and target degradation via RNase H, enhancing therapeutic efficacy. microsynth.com
High-Purity Reagents Use of highly purified phosphoramidites and synthesis reagents.Minimizes the introduction of impurities that could lead to side reactions and incorrect sequences.
Post-Synthesis Purification HPLC-based purification methods.Removes truncated sequences and other impurities, isolating the high-fidelity final product.

Molecular and Cellular Mechanisms Mediated by N6 Benzoyl 2 O Methoxyethyladenosine

Interactions with Nucleic Acid Processing Enzymes

N6-Benzoyl-2'-O-Methoxyethyladenosine and its related structures can influence several enzymes central to nucleic acid metabolism and viral replication. Its identity as a nucleoside analog allows it to be recognized by enzymes that typically process natural nucleosides, leading to modulation of their activity.

Viral polymerases, specifically RNA-dependent RNA polymerases (RdRp), are essential for the replication of RNA viruses and are a primary target for antiviral nucleoside analogs. nih.gov These enzymes catalyze the synthesis of new RNA strands using an RNA template. nih.gov Nucleoside analogs can interfere with this process after being converted to their triphosphate form, acting as substrates for the polymerase. While direct studies on N6-Benzoyl-2'-O-Methoxyethyladenosine's effect on viral polymerases are specific, the activity of closely related compounds provides insight. For instance, N6-benzyladenosine has demonstrated antiviral activity against human enterovirus 71. mdpi.com Another related compound, N6-Benzoyl-2'-O-methyladenosine, has been shown to inhibit the replication of polyhedrosis virus by interfering with the synthesis of messenger RNA. biosynth.com The mechanism for such analogs often involves chain termination or disruption of the polymerase's catalytic function.

Reverse transcriptases are critical enzymes for retroviruses like HIV, synthesizing DNA from an RNA template. A derivative of the subject compound, N6-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)adenosine, has been identified as an inhibitor of HIV reverse transcriptase. biosynth.com The mechanism of action is competitive inhibition. biosynth.com In this process, the nucleoside analog, after intracellular phosphorylation to its triphosphate form, competes with the natural deoxynucleotide triphosphates for the active site of the reverse transcriptase enzyme. Its incorporation into the growing viral DNA chain prevents further extension, thereby halting the synthesis of viral DNA. biosynth.com

As a purine (B94841) nucleoside analog, N6-Benzoyl-2'-O-Methoxyethyladenosine is recognized for its potential role in anticancer mechanisms, which are frequently reliant on the inhibition of DNA synthesis. medchemexpress.commedchemexpress.com Purine analogs can exert broad antitumor activity, particularly against lymphoid malignancies. medchemexpress.com After cellular uptake and conversion to their triphosphate derivatives, these analogs can be incorporated into DNA. This incorporation can disrupt the normal process of DNA replication and repair, ultimately leading to the induction of apoptosis (programmed cell death) and a halt in cellular proliferation. medchemexpress.commedchemexpress.com

When incorporated into oligonucleotides, the 2'-O-Methoxyethyl (2'-MOE) modification significantly enhances resistance to degradation by nucleases. biosearchtech.com Nucleases are enzymes that break down nucleic acids, and synthetic oligonucleotides used in therapeutic applications are vulnerable to their activity. nih.govgenelink.com The 2'-MOE group provides steric hindrance, physically blocking nuclease enzymes from accessing and cleaving the phosphodiester backbone of the oligonucleotide. synoligo.com This increased stability and prolonged half-life are critical for the efficacy of antisense oligonucleotides (ASOs) and other nucleic acid-based therapeutics. biosearchtech.com The 2'-MOE modification is considered a hallmark of second-generation ASO technology, improving their drug-like properties. biosearchtech.com

Functional Consequences on RNA Structure and Stability

The chemical modifications present in N6-Benzoyl-2'-O-Methoxyethyladenosine, particularly the 2'-MOE group, have profound effects on the structure and thermodynamic stability of RNA duplexes.

The 2'-O-Methoxyethyl (2'-MOE) modification is known to increase the thermal stability of RNA duplexes. biosyn.comacs.org This enhancement is due to the 2'-MOE group favoring a C3'-endo sugar pucker conformation, which is the characteristic sugar geometry found in A-form RNA duplexes. biosearchtech.comsynoligo.com This pre-organization of the sugar moiety reduces the entropic penalty of duplex formation, leading to a more stable structure.

Research has quantified this stabilizing effect. The introduction of 2'-MOE modifications can increase the melting temperature (Tm), the temperature at which half of the duplex molecules dissociate, by approximately 0.9 to 1.6 °C per modification. biosearchtech.com In a study comparing fully modified 14-mer RNA duplexes, the introduction of 2'-O-methoxyethyl groups on the uridine (B1682114) strand (UOMOE14) paired with an unmodified adenosine (B11128) strand (AOH14) resulted in a significant increase in Tm compared to the unmodified duplex. acs.org

Table 1: Melting Temperatures (Tm) of Modified RNA Duplexes
Modified StrandComplementary StrandMelting Temperature (Tm) in °CChange in Tm vs. Unmodified (°C)
Unmodified Uridine (UOH14)Unmodified Adenosine (AOH14)24N/A
2'-O-Methyl Uridine (UOMe14)Unmodified Adenosine (AOH14)36+12
2'-O-Methoxyethyl Uridine (UOMOE14)Unmodified Adenosine (AOH14)40+16

Data sourced from a study on the thermal stability of 2'-O-modified RNA hetero duplexes. acs.org

This enhanced binding affinity and duplex stability make the 2'-MOE modification a valuable tool in the design of antisense oligonucleotides, siRNAs, and other RNA-based therapeutic agents. biosyn.com

Alterations in RNA Conformation and Recognition by RNA-Binding Proteins

The incorporation of modified nucleosides such as N6-Benzoyl-2'-O-Methoxyethyladenosine into RNA molecules can induce significant alterations in their three-dimensional structure. These conformational changes are pivotal in mediating the subsequent recognition and binding by various RNA-binding proteins (RBPs). The N6-methyladenosine (m6A) modification, a related and extensively studied alteration, provides a model for understanding these effects. The methyl group in m6A can rotate the methylamino group from its preferred syn geometry to a higher-energy anti conformation within a double-stranded RNA context, positioning the methyl group in the major groove. nih.gov This alteration can be destabilizing within a base-paired region. nih.gov

Conversely, in unpaired or single-stranded regions, m6A modifications have been shown to enhance base stacking, which contributes to the stabilization of the local RNA structure. nih.gov This modification can increase the accessibility of the surrounding RNA sequence. nih.gov Such m6A-dependent structural changes can facilitate the direct binding of specific RBPs. nih.gov For instance, the heterogeneous nuclear ribonucleoprotein G (HNRNPG) has been shown to bind to m6A-methylated RNAs via its low-complexity region, a process dependent on the structural presentation of the RNA motif exposed by the methylation. nih.gov The 2'-O-(2-methoxyethyl) (2'-O-MOE) modification is a feature that is generally well-tolerated within an RNA duplex, suggesting it does not cause significant destabilization that would prevent RBP interaction.

The recognition of these modified nucleosides is often mediated by specific "reader" proteins. nih.gov These proteins contain domains that can identify and bind to the modified site, initiating a cascade of regulatory events. nih.gov The YTH domain family of proteins, for example, are well-characterized readers of m6A that selectively recognize the modification to control mRNA fate. nih.govucsf.edu

Table 1: Effects of Adenosine Modifications on RNA Structure and Protein Binding

Modification FeatureEffect on RNA ConformationImpact on RNA-Binding Protein (RBP) Recognition
N6-Methylation Can alter base geometry from syn to anti in duplexes. nih.govCreates specific binding sites for "reader" proteins (e.g., YTHDF1, YTHDF2). ucsf.eduresearchgate.net
N6-Methylation Enhances base stacking in single-stranded regions. nih.govIncreases accessibility of adjacent sequences for RBP binding (e.g., HNRNPG). nih.gov
2'-O-MOE Group Generally well-tolerated, does not significantly destabilize the RNA duplex.Supports stable duplex formation necessary for many RBP interactions.

Role in Post-Transcriptional Regulation and RNA Metabolism

N6-Benzoyl-2'-O-Methoxyethyladenosine, through its structural relationship to N6-methyladenosine (m6A), is implicated in the intricate network of post-transcriptional gene regulation. The m6A modification is a dynamic and reversible mark that influences nearly every aspect of RNA metabolism, including splicing, nuclear export, localization, translation, and stability. nih.govwhba1990.orgnih.govnih.gov

The fate of an mRNA molecule containing such a modification is largely determined by the specific "reader" proteins that bind to it. nih.gov For example, the YTHDF2 protein specifically recognizes m6A-modified transcripts and directs them to cellular RNA decay sites, such as processing bodies, thereby reducing the mRNA's half-life. ucsf.edu In contrast, the YTHDF1 reader protein promotes the translation of m6A-containing mRNAs by interacting with translation initiation factors. researchgate.netnih.gov This dual system allows for precise control over gene expression, where transcripts can be marked for either degradation or enhanced translation. researchgate.net

This modification-based regulation extends to various cellular processes. It plays a role in cell differentiation, embryonic development, and responses to cellular stress. whba1990.org The dynamic addition and removal of these marks by "writer" (methyltransferases) and "eraser" (demethylases) enzymes allow cells to rapidly adjust their proteome in response to internal and external signals, highlighting a critical layer of epitranscriptomic control. nih.govnih.gov

Cellular Biochemical Responses (Excluding Clinical Outcomes)

Induction of Apoptosis in Research Models

N6-Benzoyl-2'-O-Methoxyethyladenosine is a purine nucleoside analog, a class of compounds known for their ability to induce apoptosis, or programmed cell death, in various research models. medchemexpress.comchemicalbook.com The anticancer mechanisms of many purine nucleoside analogs are reliant on their capacity to trigger this cellular suicide pathway. medchemexpress.comchemicalbook.com

Research on the related m6A modification has shown that the enzymes responsible for its placement are essential for cell viability. The loss of the m6A methyltransferase, for instance, leads to the induction of apoptosis in human HeLa cells. ucsf.edu This suggests that the proper regulation of adenosine modifications within RNA is a critical factor in maintaining cellular homeostasis and preventing apoptosis. The introduction of analogs like N6-Benzoyl-2'-O-Methoxyethyladenosine can disrupt this balance, likely by being incorporated into nucleic acids and interfering with processes like DNA synthesis, ultimately leading to the activation of apoptotic pathways. medchemexpress.com

Table 2: Research Findings on Apoptosis Induction by Nucleoside Analogs

Compound ClassMechanism of ActionCellular Outcome in Research Models
Purine Nucleoside Analogs Inhibition of DNA synthesis. medchemexpress.comchemicalbook.comInduction of apoptosis. medchemexpress.comchemicalbook.com
N6-methyladenosine (related modification) Disruption of m6A methyltransferase function. ucsf.eduInduction of apoptosis in HeLa cells. ucsf.edu

Effects on Cellular Signaling Pathways and Enzyme Modulation

The presence of modified nucleosides like N6-Benzoyl-2'-O-Methoxyethyladenosine within cellular RNA can significantly impact intracellular signaling pathways and modulate the activity of various enzymes. The regulatory systems built around m6A are known to influence signal transduction involved in critical cellular processes such as stem cell differentiation and tumor development. nih.gov By affecting the stability and translation of key transcripts, these modifications can alter the levels of proteins that are central components of these signaling cascades. nih.gov

Furthermore, the chemical structure of N6-Benzoyl-2'-O-Methoxyethyladenosine, specifically the benzoyl and methoxyethyl groups, can confer resistance to enzymatic degradation. This enhanced stability allows the compound to persist and interfere with the function of enzymes involved in RNA metabolism. The binding of reader proteins to the modified adenosine can recruit other functional protein complexes, thereby mediating downstream biological activities and modulating enzymatic processes. nih.gov This modulation can affect the entire lifecycle of target mRNAs, from their processing and splicing to their ultimate decay, thereby influencing a wide array of cellular functions. whba1990.org

Structure Activity Relationship Sar and Molecular Design Principles

Conformational Analysis of the Modified Ribose Sugar and Purine (B94841) Base

The conformation of the ribose sugar is a critical determinant of the structure of nucleosides and the nucleic acids they form. researchgate.net In N6-Benzoyl-2'-O-Methoxyethyladenosine, the presence of the 2'-O-Methoxyethyl (2'-MOE) group significantly influences the puckering of the furanose ring. researchgate.net The concept of pseudorotation is used to describe the conformation of the five-membered sugar ring. gatech.edu This model shows that the ring is not flat but puckered, and its conformation can be described by a phase angle of pseudorotation (P). gatech.edu

Generally, unmodified ribonucleosides in RNA exist in a C3'-endo conformation (North-type), which corresponds to an A-form helix. Deoxyribonucleosides in B-DNA favor a C2'-endo conformation (South-type). The bulky 2'-O-alkoxyethyl substituent, like the 2'-MOE group, sterically favors a C3'-endo or North-type sugar pucker. researchgate.net This conformational preference pre-organizes the nucleoside into an A-form helical geometry, which is the conformation adopted by RNA duplexes and RNA-DNA hybrids. This pre-organization is a key factor in the increased binding affinity of 2'-MOE modified oligonucleotides for their target RNA. researchgate.netresearchgate.net

The orientation of the purine base relative to the sugar is another crucial conformational parameter, described as syn or anti. For adenosine (B11128) derivatives, the anti conformation is generally preferred as it minimizes steric clash between the base and the sugar. Modifications to the sugar ring can impact this equilibrium. nih.gov However, for most adenosine analogs that bind to receptors or form duplexes, the anti conformation is functionally important for proper molecular recognition.

Structural Determinants of N6-Benzoyl Group for Receptor Interaction and Biological Activity

The N6 position of adenosine is a common site for modification to modulate receptor affinity and selectivity. nih.gov Substituting the N6-amino group with various alkyl, arylalkyl, or aryl groups can significantly alter the compound's interaction with different adenosine receptor subtypes (A1, A2A, A2B, A3) and other protein targets. nih.govnih.gov

The N6-benzoyl group, a bulky and aromatic substituent, plays a pivotal role in the molecular recognition of N6-Benzoyl-2'-O-Methoxyethyladenosine. Its key contributions include:

Hydrophobic and Aromatic Interactions: The phenyl ring of the benzoyl group can engage in van der Waals, hydrophobic, and π-π stacking interactions within the binding pocket of a target protein. nih.gov For instance, in some methyltransferases, N6-linked substituents lie against a hydrophobic surface patch adjacent to the adenosine-binding pocket, contributing to binding affinity and specificity. nih.gov

Receptor Selectivity: The size, shape, and electronic properties of the N6-substituent are critical for differentiating between adenosine receptor subtypes. nih.govnih.gov For example, N6-benzyl groups tend to favor A1 and A3 receptors over A2A receptors. nih.gov The benzoyl group, with its distinct electronic and steric profile, can be expected to confer a unique pattern of receptor affinity and efficacy.

Biological Activity: Beyond adenosine receptors, N6-benzoyladenine derivatives have been identified as a novel chemical scaffold for inhibitors of BRD4, an epigenetic reader protein. nih.gov Structure-activity relationship studies in this context revealed that the substitution pattern on the benzoyl ring was crucial for inhibitory potency. nih.gov This highlights that the N6-benzoyl moiety can direct the molecule's activity towards diverse biological targets, including protein kinases and epigenetic modulators. nih.govnih.gov

Role of the 2'-O-Methoxyethyl Substituent in Oligonucleotide Properties (e.g., Affinity, Nuclease Resistance)

The 2'-O-Methoxyethyl (2'-MOE) modification is a hallmark of second-generation antisense oligonucleotides (ASOs), designed to overcome the limitations of earlier versions. researchgate.netbiosearchtech.com Its incorporation into a nucleoside like adenosine confers several highly desirable properties, particularly when used within an oligonucleotide sequence.

Key properties imparted by the 2'-O-Methoxyethyl group:

Increased Binding Affinity: As discussed in the conformational analysis, the 2'-MOE group locks the sugar into a C3'-endo pucker, pre-organizing the oligonucleotide for binding to a complementary RNA strand. biosearchtech.com This results in a significant increase in the thermal stability (Tm) of the resulting duplex, which translates to higher binding affinity and potency. researchgate.netresearchgate.net

Enhanced Nuclease Resistance: The 2'-hydroxyl group of natural RNA is involved in its degradation by nucleases. Replacing this group with the bulkier 2'-MOE substituent provides steric hindrance, rendering the phosphodiester backbone significantly more resistant to cleavage by endonucleases and exonucleases. researchgate.netbiosearchtech.comnih.gov This enhanced stability increases the half-life of the oligonucleotide in plasma and tissues, allowing for a longer duration of action. nih.govacs.org

Favorable Pharmacokinetic Profile: The combination of nuclease resistance and high binding affinity for plasma proteins contributes to a favorable pharmacokinetic profile for 2'-MOE modified oligonucleotides, including broad tissue distribution. researchgate.netnih.gov

Reduced Toxicity: Compared to first-generation phosphorothioate (B77711) oligonucleotides, 2'-MOE modifications have been shown to reduce certain sequence-independent toxicities and pro-inflammatory effects. researchgate.netbiosearchtech.comacs.org

PropertyUnmodified Oligonucleotide2'-O-Methoxyethyl (2'-MOE) Modified OligonucleotideReference
Binding Affinity (to RNA)BaselineIncreased researchgate.netresearchgate.net
Nuclease ResistanceLowHigh biosearchtech.comnih.gov
Sugar ConformationFlexible (C2'-/C3'-endo)Locked C3'-endo (North) researchgate.net
In Vivo Half-lifeShortExtended acs.org

Influence of Stereochemistry on Molecular Recognition and Functional Outcome

Stereochemistry is fundamental to molecular recognition in biological systems, as enzymes and receptors are chiral entities that can distinguish between stereoisomers. For a molecule like N6-Benzoyl-2'-O-Methoxyethyladenosine, several chiral centers exist, primarily within the ribose sugar moiety.

Similarly, the stereochemistry of N6-arylethyl adenosines has been shown to be critical for their affinity and efficacy at A3 adenosine receptors. nih.gov This stereoselectivity arises from the precise three-dimensional complementarity required between the ligand and the receptor's binding pocket. Therefore, the specific stereoconfiguration of the ribose sugar in N6-Benzoyl-2'-O-Methoxyethyladenosine is crucial for its intended molecular interactions and functional outcome.

Comparative Analysis with Other Adenosine Analogs and Modified Nucleosides

The molecular design of N6-Benzoyl-2'-O-Methoxyethyladenosine can be better understood by comparing it with other adenosine analogs and modified nucleosides.

vs. Unmodified Adenosine: Adenosine itself has a short biological half-life due to rapid degradation by adenosine deaminase. nih.gov The N6-benzoyl modification prevents this degradation. Furthermore, the 2'-MOE group provides nuclease resistance not present in the natural ribonucleoside. nih.govbiosearchtech.com

vs. Other N6-Substituted Analogs: Compared to classic A1 receptor agonists like N6-Cyclopentyladenosine (CPA), the N6-benzoyl group provides a different steric and electronic profile, likely altering receptor selectivity. nih.govresearchgate.net While CPA is highly selective for the A1 receptor, the benzoyl group might confer affinity for other receptors or protein targets like BRD4. nih.govnih.gov

vs. Other 2'-Modified Nucleosides: The 2'-MOE modification is considered a second-generation improvement over earlier 2'-O-methyl (2'-OMe) and 2'-Fluoro (2'-F) modifications. biosearchtech.com While all three enhance nuclease resistance, 2'-MOE typically provides a superior increase in binding affinity compared to 2'-OMe. researchgate.netbiosearchtech.com

vs. First-Generation Phosphorothioate (PS) Oligonucleotides: ASOs composed solely of PS-modified deoxynucleotides (first generation) have increased nuclease resistance but lower binding affinity for RNA targets compared to unmodified DNA. The addition of 2'-MOE "wings" to a central PS "gap" (a "gapmer" design) combines the nuclease stability and RNase H activity of the PS region with the high affinity and improved safety profile conferred by the 2'-MOE modification. researchgate.netacs.org

Compound/Modification ClassKey Structural Feature(s)Primary Advantage(s)Primary Disadvantage(s)Reference
AdenosineNatural RibonucleosideEndogenous signaling moleculeRapid metabolic degradation nih.gov
Phosphorothioate (PS) ODNPhosphorothioate backboneNuclease resistance, RNase H activityLower binding affinity, potential toxicity acs.org
2'-O-Methyl (2'-OMe)Methyl group at 2' positionGood nuclease resistanceModest increase in binding affinity researchgate.netbiosearchtech.com
N6-Cyclopentyladenosine (CPA)Cyclopentyl group at N6High A1 adenosine receptor affinity/selectivityLacks nuclease resistance for ASO use nih.govresearchgate.net
N6-Benzoyl-2'-O-MethoxyethyladenosineN6-Benzoyl and 2'-MOE groupsHigh affinity, high nuclease resistance, unique target profileRNase H incompetent (when fully modified) nih.govbiosearchtech.com

Advanced Research Applications and Methodological Development Utilizing N6 Benzoyl 2 O Methoxyethyladenosine

Utilization as a Biochemical Probe for Nucleic Acid Modifications and Interactions

While not a probe in its standalone form, N6-Benzoyl-2'-O-Methoxyethyladenosine is an essential building block for the synthesis of customized oligonucleotides that serve as sophisticated biochemical probes. These synthetic probes are instrumental in investigating the complex world of nucleic acid modifications and their subsequent molecular interactions.

Natural RNA modifications, such as N6-methyladenosine (m6A), are crucial post-transcriptional regulators of gene expression, influencing RNA splicing, stability, and translation. nih.govnih.gov To understand the functional consequences of these modifications, researchers synthesize RNA probes where specific adenosine (B11128) residues are replaced with the 2'-O-MOE modification derived from N6-Benzoyl-2'-O-Methoxyethyladenosine. The inclusion of the 2'-O-MOE group enhances the probe's stability against nuclease degradation and increases its binding affinity to target RNA or DNA sequences. This allows for more stable and specific interrogation of how natural modifications like m6A might alter RNA structure or its interaction with binding proteins. nih.gov By comparing the behavior of these modified probes to their unmodified counterparts, scientists can dissect the specific roles of individual nucleoside modifications in cellular processes.

Application in the Synthesis of Custom Oligonucleotides for Targeted Molecular Research

The primary application of N6-Benzoyl-2'-O-Methoxyethyladenosine is in the chemical synthesis of custom oligonucleotides. oligonucleotides.online It is typically used in its phosphoramidite (B1245037) form, N6-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)adenosine 3'-CE phosphoramidite, which is a key reagent in automated solid-phase oligonucleotide synthesis. biosynth.combiosynth.com This chemical approach provides a distinct advantage over enzymatic methods by allowing for the creation of oligonucleotides with specific, user-defined sequences and chemical modifications. biosynth.combiosynth.com The benzoyl group serves as a temporary protecting group for the exocyclic amine of adenosine during the synthesis cycles, preventing unwanted side reactions, while the 2'-O-MOE modification is incorporated to confer specific, desirable properties to the final oligonucleotide product.

N6-Benzoyl-2'-O-Methoxyethyladenosine is a cornerstone in the development of second-generation antisense oligonucleotides (ASOs). ASOs are synthetic strands of nucleic acids designed to bind to a specific messenger RNA (mRNA) and modulate gene expression, most often by mediating the degradation of the target mRNA.

A common and highly effective ASO design is the "gapmer," which consists of a central block of deoxynucleotides flanked by "wings" of modified ribonucleotides. The 2'-O-MOE modification derived from N6-Benzoyl-2'-O-Methoxyethyladenosine is frequently incorporated into these wings. This modification serves two critical functions:

Increased Nuclease Resistance: It protects the ASO from being rapidly broken down by cellular nucleases, thereby increasing its half-life and therapeutic potential.

Enhanced Binding Affinity: It increases the affinity of the ASO for its target mRNA sequence, leading to more potent and specific gene silencing.

The central DNA "gap" remains unmodified to serve as a substrate for RNase H, an enzyme that recognizes the DNA:RNA heteroduplex and cleaves the target mRNA, effectively silencing gene expression.

RNA interference (RNAi) is a natural cellular process for gene silencing that can be harnessed for therapeutic and research purposes using tools like small interfering RNAs (siRNAs). mit.edunih.gov siRNAs are short, double-stranded RNA molecules that guide the RNA-induced silencing complex (RISC) to cleave a target mRNA with a complementary sequence. benitec.com

Development and Validation of Analytical Methodologies

The precise nature of oligonucleotide-based research and therapeutics demands highly accurate and validated analytical methods for quality control. N6-Benzoyl-2'-O-Methoxyethyladenosine, in its purified form, plays a crucial role as a reference material in these analytical workflows.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and analysis of synthetic oligonucleotides. The purity of the final product is critical to ensure experimental accuracy and therapeutic safety. Highly purified N6-Benzoyl-2'-O-Methoxyethyladenosine (typically ≥98% purity) serves as a reference standard in HPLC procedures. alfa-labotrial.com It is used to:

Develop and optimize purification protocols for oligonucleotides containing the 2'-O-MOE modification.

Calibrate the HPLC system and identify the retention time associated with this specific modified nucleoside.

Serve as a quality control standard to confirm the identity and purity of the starting materials used in oligonucleotide synthesis.

Table 1: Typical Properties of N6-Benzoyl-2'-O-Methoxyethyladenosine Reference Standard

PropertyValue
Molecular Formula C20H23N5O6 medchemexpress.com
Molecular Weight 429.43 g/mol medchemexpress.com
Appearance White to off-white solid alfa-labotrial.com
Purity (by HPLC) ≥ 98% alfa-labotrial.com

Calibration and Verification in Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and thus the identity and integrity of synthetic oligonucleotides. The accuracy of the mass spectrometer is paramount. N6-Benzoyl-2'-O-Methoxyethyladenosine, with its precisely known molecular weight, is used as a calibration and verification standard. Its application in MS includes:

Verifying the mass accuracy of the instrument in the relevant mass range.

Assisting in the interpretation of fragmentation data to confirm the successful incorporation of the 2'-O-MOE adenosine moiety into a larger oligonucleotide chain.

Serving as a reference point in quantitative mass spectrometry-based assays.

Table 2: Key Chemical Identifiers for N6-Benzoyl-2'-O-Methoxyethyladenosine

IdentifierValue
CAS Number 333335-93-6 chemicalbook.com
Molecular Formula C20H23N5O6 chemicalbook.com
Molecular Weight 429.43 chemicalbook.com
MDL Number MFCD30187670 chemicalbook.com

Contribution to Pre-clinical Antiviral and Anticancer Research Strategies (Mechanistic Focus)

N6-Benzoyl-2'-O-Methoxyethyladenosine, a synthetic purine (B94841) nucleoside analog, serves as a valuable tool in preclinical research, particularly in the development of novel antiviral and anticancer therapeutic strategies. Its utility stems from its structural similarity to natural nucleosides, allowing it to interfere with fundamental cellular processes like DNA and RNA synthesis, which are often exploited by viruses and cancer cells.

Anticancer Research: As a purine nucleoside analog, N6-Benzoyl-2'-O-Methoxyethyladenosine is studied for its potential antitumor activity, which is characteristic of this class of compounds. medchemexpress.commedchemexpress.com The primary mechanisms investigated in preclinical models focus on two key cellular pathways: the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death). medchemexpress.commedchemexpress.com By mimicking natural purines, these analogs can be incorporated into growing DNA chains or can inhibit the enzymes essential for DNA replication, thereby halting the proliferation of rapidly dividing cancer cells. biosynth.com This disruption of the cell cycle and DNA integrity often triggers apoptotic pathways, leading to the selective death of malignant cells. medchemexpress.commedchemexpress.com

Research into related modified nucleotides has shown that they can act as inhibitors of DNA production in tumor cells. biosynth.com The general strategy involves designing analogs that, once inside a cell, are converted to their active triphosphate form. This active form then competes with natural deoxyribonucleoside triphosphates, inhibiting DNA polymerases and ultimately disrupting DNA replication, a hallmark of cancer. biosynth.com

Table 1: Mechanistic Focus of Purine Nucleoside Analogs in Anticancer Research

Mechanism of ActionCellular Target/ProcessConsequence in Cancer Cells
Inhibition of DNA Synthesis DNA Polymerases, Ribonucleotide ReductaseHalts cell proliferation and division. medchemexpress.combiosynth.com
Induction of Apoptosis Pro- and Anti-apoptotic Proteins (e.g., Bcl-2 family)Triggers programmed cell death. medchemexpress.commedchemexpress.com
Interference with DNA Repair DNA Repair EnzymesAccumulation of DNA damage, leading to cell death.
Disruption of Cell Signaling Kinase PathwaysAlters signaling cascades that promote cancer growth.

Antiviral Research: The exploration of N6-substituted adenosine derivatives is a prominent strategy in antiviral drug discovery. While research on N6-Benzoyl-2'-O-Methoxyethyladenosine itself is specific, the broader class of compounds informs its potential applications. Studies on related analogs, such as N6-benzyladenosine, have demonstrated potent antiviral effects against a range of viruses, including human enterovirus 71 (EV71) and various flaviviruses like tick-borne encephalitis virus (TBEV). mdpi.comnih.govresearchgate.net

The mechanistic focus in this area is often the inhibition of viral replication, specifically targeting the synthesis of viral nucleic acids. biosynth.comnih.gov For RNA viruses, these nucleoside analogs can interfere with the viral RNA-dependent RNA polymerase, an enzyme crucial for replicating the viral genome. nih.gov Time-of-addition studies with related N6-benzyladenosine derivatives have confirmed that their primary antiviral action occurs at the stage of viral RNA synthesis, rather than at viral entry or protein translation. nih.gov Similarly, for DNA viruses, analogs can inhibit the synthesis of viral DNA. biosynth.com The chemical modifications on the nucleoside, such as the N6-benzoyl and 2'-O-methoxyethyl groups, are critical for modulating the compound's activity, selectivity, and metabolic stability, which are key parameters in developing effective antiviral agents.

Table 2: Antiviral Activity Profile of Selected N6-Substituted Adenosine Analogs

Compound ClassTarget Virus Family/GenusPrimary Mechanism of Action
N6-benzyladenosine (BAPR)Picornaviridae (e.g., Enterovirus 71)Inhibition of viral replication. mdpi.com
Fluorinated BAPR DerivativesPicornaviridae (e.g., Enterovirus 71)Inhibition of viral replication with improved selectivity. mdpi.comresearchgate.net
N6-benzyladenosine DerivativesFlaviviridae (e.g., TBEV, West Nile Virus)Inhibition of viral RNA synthesis. nih.gov
N6-Benzoyl-2'-O-methyladenosinePolyhedrosis VirusInterference with messenger RNA synthesis. biosynth.com

Exploration in RNA Modifications and Epigenetics Research

The field of epitranscriptomics, which studies the role of chemical modifications on RNA, has identified N6-methyladenosine (m6A) as the most abundant internal modification in eukaryotic mRNA. frontiersin.orgnih.gov This reversible modification plays a critical role in regulating nearly every aspect of the mRNA life cycle, including splicing, nuclear export, stability, and translation, thereby influencing a vast array of biological processes. nih.govmdpi.com The m6A mark is installed by "writer" enzymes (like METTL3/14), removed by "erasers" (demethylases such as FTO and ALKBH5), and interpreted by "reader" proteins (like the YTH domain family), which mediate its downstream effects. nih.gov

Given its structure as an adenosine analog, N6-Benzoyl-2'-O-Methoxyethyladenosine represents a potential chemical tool for exploring the m6A pathway. Although direct studies linking this specific compound to m6A research are not yet prevalent, its potential utility can be hypothesized in several ways:

Modulation of m6A Enzymes: As a modified adenosine, the compound could be investigated as a potential inhibitor or modulator of the writer or eraser enzymes. By competing with the natural substrate (adenosine within an RNA strand), it might alter the landscape of m6A modifications across the transcriptome, allowing researchers to study the functional consequences of m6A dysregulation.

Probing Reader Protein Interactions: The benzoyl and methoxyethyl modifications create a unique chemical structure that could be used to study the binding pockets of m6A reader proteins. Such studies could help in designing small molecules that either block or enhance the recognition of m6A-modified RNA by specific readers, thereby dissecting the function of individual reader proteins.

Metabolic Labeling and Tracking: While more complex, derivatives of N6-Benzoyl-2'-O-Methoxyethyladenosine could potentially be developed for metabolic labeling experiments to track RNA synthesis and turnover.

The dysregulation of m6A methylation is increasingly linked to human diseases, including various cancers and viral infections, making the enzymes of this pathway attractive therapeutic targets. nih.govnih.govnih.gov The exploration of synthetic nucleoside analogs like N6-Benzoyl-2'-O-Methoxyethyladenosine provides a methodological avenue for developing novel chemical probes and potential therapeutic leads aimed at the epitranscriptomic machinery.

Table 3: Key Components of the N6-methyladenosine (m6A) Regulatory Machinery

Component CategoryKey ProteinsFunctionPotential for Analog-Based Research
Writers (Methyltransferases) METTL3, METTL14, WTAPAdd the m6A mark to RNA. nih.govInhibition or modulation of catalytic activity.
Erasers (Demethylases) FTO, ALKBH5Remove the m6A mark from RNA. nih.govCompetitive inhibition to study demethylation dynamics.
Readers (Binding Proteins) YTHDF1/2/3, YTHDC1/2, HNRNPsRecognize m6A and mediate downstream effects (e.g., decay, translation). nih.govnih.govProbing binding sites and disrupting m6A recognition.

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions and Mechanistic Insights

The primary academic contribution surrounding N6-Benzoyl-2'-O-Methoxyethyladenosine is its role as a critical building block in the synthesis of second-generation antisense oligonucleotides (ASOs). The 2'-O-MOE modification is a hallmark of this class of therapeutic molecules, enhancing their pharmacological properties. biosearchtech.com

Mechanistically, the insights into N6-Benzoyl-2'-O-Methoxyethyladenosine are largely derived from studies of oligonucleotides containing this modification. The 2'-O-MOE group leads to:

Increased Nuclease Resistance: The modification sterically hinders the action of endonucleases, prolonging the half-life of the oligonucleotide in biological systems. biosearchtech.com

Enhanced Binding Affinity: The 2'-O-MOE modification locks the sugar pucker into an RNA-like C3'-endo conformation, which increases the affinity of the oligonucleotide for its target RNA sequence. idtdna.com

Reduced Immunogenicity: Compared to first-generation phosphorothioate (B77711) oligonucleotides, 2'-O-MOE modifications can lead to a reduction in non-specific protein binding and a more favorable safety profile. idtdna.com

While the standalone molecule is classified as a purine (B94841) nucleoside analog with potential antitumor activity through mechanisms like inhibition of DNA synthesis and induction of apoptosis, specific mechanistic studies on N6-Benzoyl-2'-O-Methoxyethyladenosine itself are limited. medchemexpress.com Its primary function and area of study remain as a precursor in oligonucleotide synthesis. medchemexpress.combiosynth.com

Identification of Unexplored Biochemical Pathways and Molecular Targets

The exploration of biochemical pathways and molecular targets for N6-Benzoyl-2'-O-Methoxyethyladenosine as an independent entity is a largely uncharted area. Current research has not focused on the direct interaction of this compound with cellular machinery.

Future research could investigate:

Metabolic Fate: Understanding how the cell processes N6-Benzoyl-2'-O-Methoxyethyladenosine if it were to exist as a free nucleoside. This would involve identifying the kinases that might phosphorylate it and whether it can be incorporated into cellular nucleic acids.

Interaction with Purine Salvage Pathway Enzymes: Investigating whether it acts as a substrate or inhibitor for enzymes involved in purine metabolism could reveal novel biological activities.

Direct Anti-proliferative Effects: While generalized as a purine analog with anticancer potential, detailed studies on specific cancer cell lines could uncover unique cytostatic or cytotoxic effects and their underlying mechanisms. medchemexpress.com

Potential for Development of Novel Molecular Tools and Research Reagents

The most significant potential for N6-Benzoyl-2'-O-Methoxyethyladenosine lies in its continued and expanded use as a component of sophisticated molecular tools.

Antisense Oligonucleotides: Its primary application is in the synthesis of ASOs for targeted gene silencing. These ASOs are invaluable research tools for studying gene function (functional genomics) and for therapeutic development. idtdna.comidtdna.com

siRNA and Aptamers: The 2'-O-MOE modification can also be incorporated into other RNA-based tools like small interfering RNAs (siRNAs) and aptamers to enhance their stability and binding properties. idtdna.com

Fluorescent Probes: The adenosine (B11128) scaffold could be further modified with fluorophores to create probes for studying nucleic acid dynamics and localization within cells.

The development of N6-Benzoyl-2'-O-Methoxyethyladenosine derivatives with additional modifications could lead to the creation of even more robust and specific research reagents.

Integration into Advanced Systems Biology and Functional Genomics Studies

The use of oligonucleotides synthesized with N6-Benzoyl-2'-O-Methoxyethyladenosine is already integral to systems biology and functional genomics. ASOs, in particular, allow for the systematic knockdown of specific genes, enabling researchers to understand gene function on a genome-wide scale. idtdna.com

Future integration could involve:

High-Throughput Gene Function Screens: Large libraries of 2'-O-MOE modified ASOs can be used to screen for genes involved in specific cellular processes or disease states.

Validation of Drug Targets: Once potential therapeutic targets are identified through genomic or proteomic approaches, ASOs containing 2'-O-MOE-modified adenosine can be used to validate the function of these targets in disease models.

Dissecting Non-coding RNA Function: A significant portion of the genome transcribes non-coding RNAs with regulatory roles. Stable and specific ASOs are crucial tools for elucidating the functions of these enigmatic molecules.

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing N6-Benzoyl-2'-O-Methoxyethyladenosine, and how are intermediates validated?

  • The compound is typically synthesized via nucleoside modification, involving benzoylation at the N6 position and 2'-O-methoxyethyl protection. A common approach uses phosphoramidite chemistry to introduce the methoxyethyl group, followed by benzoyl chloride under anhydrous conditions . Intermediates are validated using 1^1H NMR (e.g., characteristic peaks for methoxyethyl protons at ~3.4–3.7 ppm and benzoyl aromatic protons at ~7.5–8.0 ppm) and mass spectrometry (e.g., molecular ion matching the expected m/z) .

Q. How should researchers handle purity discrepancies in commercial batches of this compound?

  • Purity ≥98% is standard (as seen in similar benzoylated nucleosides ). If discrepancies arise, employ orthogonal methods:

  • Reverse-phase HPLC with UV detection (λ = 260 nm for adenine absorption) to quantify impurities.
  • Elemental analysis to verify C, H, N composition against theoretical values.
  • Cross-validate with independent suppliers or in-house synthesis .

Q. What protective measures are critical during experimental handling?

  • Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (due to acute toxicity risks ). Store desiccated at –20°C to prevent hydrolysis of the methoxyethyl group. Avoid oxidizing agents, as decomposition may release CO/NOx_x gases .

Advanced Research Questions

Q. How does the 2'-O-methoxyethyl group influence RNA oligonucleotide stability, and what methodological challenges arise in its incorporation?

  • The 2'-O-methoxyethyl group enhances nuclease resistance and thermal stability in RNA duplexes. Challenges include:

  • Steric hindrance during solid-phase synthesis, requiring optimized coupling times (e.g., 5–10 min vs. standard 2 min for unmodified nucleotides).
  • Deprotection efficiency : Use concentrated ammonia (32%) at 55°C for 16–24 hours to cleave the benzoyl group without damaging the methoxyethyl moiety .
    • Validate incorporation via MALDI-TOF MS and CD spectroscopy to confirm secondary structure retention .

Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?

  • Conflicting stability reports may stem from:

  • pH-dependent hydrolysis : Perform kinetic studies (pH 3–9, 25–37°C) with LC-MS monitoring. The benzoyl group is prone to base-catalyzed hydrolysis (e.g., half-life <24 hours at pH 9), while the methoxyethyl group degrades under acidic conditions .
  • Buffering system effects : Compare Tris-HCl vs. phosphate buffers, as metal ions in phosphate may accelerate decomposition .

Q. How can researchers address batch-to-batch variability in hygroscopicity?

  • Variability arises from residual solvents (e.g., acetonitrile) or moisture uptake during storage. Mitigate by:

  • Karl Fischer titration to quantify water content (target <0.5% w/w).
  • Dynamic vapor sorption (DVS) to assess hygroscopicity profiles.
  • Store in argon-purged vials with molecular sieves .

Methodological Notes

  • Spectral Reference : For NMR assignments, compare with published spectra of N6-Benzoyl-2'-O-(2-methoxyethyl)adenosine derivatives (e.g., δ 8.35 ppm for H8 of adenine ).
  • Regulatory Compliance : Dispose of waste via incineration with alkaline scrubbers to neutralize acidic byproducts .

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